molecular formula C10H12F3N B11925813 2-(tert-Butyl)-6-(trifluoromethyl)pyridine

2-(tert-Butyl)-6-(trifluoromethyl)pyridine

Cat. No.: B11925813
M. Wt: 203.20 g/mol
InChI Key: YAJMMCMMKZYNLO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be catalyzed by copper and involves the use of tert-butyl 2-(trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylation reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of copper catalysts and readily accessible reagents makes this method practical and economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-(tert-Butyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-(trifluoromethyl)pyridine
  • 2-(tert-Butyl)-5-(trifluoromethyl)pyridine
  • 2-(tert-Butyl)-3-(trifluoromethyl)pyridine

Uniqueness

2-(tert-Butyl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-tert-butyl-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H12F3N/c1-9(2,3)7-5-4-6-8(14-7)10(11,12)13/h4-6H,1-3H3

InChI Key

YAJMMCMMKZYNLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)C(F)(F)F

Origin of Product

United States

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